molecular formula C21H26N6O3 B2874605 (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-nitrophenyl)methanone CAS No. 898459-85-3

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-nitrophenyl)methanone

Cat. No. B2874605
CAS RN: 898459-85-3
M. Wt: 410.478
InChI Key: CESBGQKBCNEDBW-UHFFFAOYSA-N
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Description

The compound “(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-nitrophenyl)methanone” is a complex organic molecule. It contains several functional groups, including an azepane ring, a pyridazine ring, a piperazine ring, and a nitrophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and the nitrophenyl group. The azepane, pyridazine, and piperazine rings would likely contribute to the rigidity of the molecule, while the nitrophenyl group could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the nitrophenyl group could make the compound more polar, affecting its solubility in various solvents .

Scientific Research Applications

Antibacterial Activity

The structurally related 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized and evaluated for their antibacterial activity . These compounds, which share a piperazine moiety with the compound , have shown effectiveness against bacterial strains such as Bacillus subtilis and Staphylococcus aureus. It suggests that our compound could potentially be explored for antibacterial properties, possibly acting through similar mechanisms due to the presence of the piperazine unit.

Antifungal Agents

Compounds with a piperazin-1-yl group have been synthesized as potential antifungal agents . They were created via intramolecular cyclization and showed promising results against fungal infections. Given the structural similarities, the compound may also serve as a lead structure for developing new antifungal medications.

Antitumor Activity

The cinnoline derivatives, which are structurally related to the compound , have exhibited a range of pharmacological profiles, including antitumor activity . This suggests that our compound could be investigated for its potential use in cancer research, possibly as a chemotherapeutic agent.

Drug Discovery and Development

Heterocyclic compounds like the one are significant scaffolds in medicinal chemistry. They have exciting implications in drug discovery and development . The compound could be used as a pharmacophore to develop new analogs with enhanced biological activity.

Anti-Tubercular Agents

There is ongoing research seeking potent anti-tubercular agents . Compounds with structural features similar to our compound have been designed and synthesized for this purpose . The compound could be explored for its efficacy against tuberculosis, contributing to the fight against this infectious disease.

Synthesis of Bioactive Molecules

The compound’s structure contains moieties that are known to act as bioactive scaffolds. It could be employed in the synthesis of bioactive molecules that serve as dopamine and serotonin antagonists , used in antipsychotic drug substances .

Mechanism of Action

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . Therefore, it’s plausible that this compound may also target the same organism.

Mode of Action

The molecular interactions of similar derivatized conjugates in docking studies reveal their suitability for further development . This suggests that the compound might interact with its target in a way that inhibits the growth or function of the organism.

Pharmacokinetics

The molecular weight of the compound is 444377, which is within the acceptable range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM . This suggests that the compound may have a similar inhibitory effect on the growth of the organism.

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro and in vivo studies to determine its mechanism of action and potential therapeutic uses .

properties

IUPAC Name

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3/c28-21(17-7-3-4-8-18(17)27(29)30)26-15-13-25(14-16-26)20-10-9-19(22-23-20)24-11-5-1-2-6-12-24/h3-4,7-10H,1-2,5-6,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESBGQKBCNEDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-nitrophenyl)methanone

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